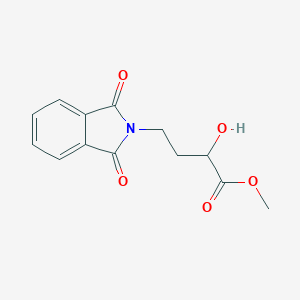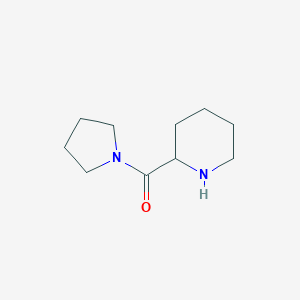![molecular formula C25H26N2O B182354 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanon CAS No. 157637-84-8](/img/structure/B182354.png)
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone, also known as 4-Phenylpiperazine-1-propionyl-1,1'-biphenyl, is a synthetic compound that has been studied for its potential applications in research and development. It is a piperazine derivative with a biphenyl backbone, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanon“ gesucht, aber leider hat die Suche keine spezifischen Informationen zu dieser Verbindung ergeben. Die verfügbaren Informationen behandeln Biphenyl-Derivate im Allgemeinen und ihre Verwendung in Bereichen wie Arzneimittelproduktion, Landwirtschaft, OLEDs und Flüssigkristallen .
Wirkmechanismus
The mechanism of action of 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl is not fully understood, but it is believed to involve the inhibition of MAO enzymes. This inhibition leads to an increase in the levels of serotonin and dopamine in the brain, which can have a variety of effects on the body. Additionally, it has been suggested that the compound may modulate the activity of other enzymes involved in synaptic transmission, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl have been studied in a variety of organisms. In humans, it has been found to have an antidepressant effect, and it has been suggested that it may be useful in the treatment of depression. Additionally, it has been found to have an anxiolytic effect, and it has been suggested that it may be useful in the treatment of anxiety disorders. In animals, it has been found to have an anti-inflammatory effect, and it has been suggested that it may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl in lab experiments is that it is a relatively mild method of synthesis. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are some limitations to using this compound in lab experiments. For example, it has been found to be toxic in high doses, and it has been suggested that it may have the potential to cause liver damage. Additionally, it has been found to be unstable in certain conditions, and it has been suggested that it may need to be stored in a cool, dark place.
Zukünftige Richtungen
The potential applications of 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl are numerous, and there are many possible future directions for research. For example, further research could be conducted on its potential use as a therapeutic agent for depression, anxiety, and other neurodegenerative diseases. Additionally, further research could be conducted on its potential use as an anti-inflammatory agent, and its potential use in the treatment of inflammatory diseases. Additionally, further research could be conducted on its potential use as an inhibitor of MAO enzymes, and its potential use as a modulator of other enzymes involved in synaptic transmission. Finally, further research could be conducted on its potential use as an antioxidant, and its potential use in the prevention of oxidative damage
Synthesemethoden
The synthesis of 1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanonerazine-1-propionyl-1,1'-biphenyl is a multi-step process that begins with the reaction of 4-bromophenylpiperazine with 1-bromo-1'-biphenyl. This reaction yields 4-phenylpiperazine-1-bromo-1,1'-biphenyl, which is then treated with sodium hydroxide and propionyl chloride to yield the desired compound. The reaction is carried out in aqueous solvent and is generally considered to be a mild method of synthesis.
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(23-13-11-22(12-14-23)21-7-3-1-4-8-21)15-16-26-17-19-27(20-18-26)24-9-5-2-6-10-24/h1-14H,15-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRSFDNKFYYOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157637-84-8 |
Source


|
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-PHENYL-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














